2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O4S and its molecular weight is 444.89. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that incorporates a thiazole ring, a urea linkage, and a chlorophenyl group. This unique structural arrangement suggests potential biological activities that are of significant interest in medicinal chemistry.
Structural Overview
The compound's structure can be broken down as follows:
- Thiazole Ring : Known for its role in various biological activities.
- Urea Linkage : Often involved in hydrogen bonding with biological targets.
- Chlorophenyl Group : May enhance lipophilicity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, Mannich bases, which share structural similarities, have demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells .
A study highlighted that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, indicating the potential of this compound in cancer treatment .
The proposed mechanism of action involves the compound's ability to interact with specific enzymes or receptors, potentially inhibiting their activity. The thiazole and urea moieties are critical for binding to these targets. For example, some studies suggest that such compounds may interfere with DNA topoisomerase I activity, leading to apoptosis in cancer cells .
Case Study 1: Cytotoxicity Evaluation
In a comparative study evaluating the cytotoxic effects of various Mannich bases against Huh-7 hepatoma cells and Jurkat cells, it was found that compounds with similar structural features to our compound exhibited up to 4.2-fold increased cytotoxicity compared to controls .
Case Study 2: Antibacterial Activity
Another study explored the antibacterial properties of compounds related to thiazole derivatives. These compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Comparative Analysis of Similar Compounds
Compound Name | Structure | Anticancer Activity | Antibacterial Activity |
---|---|---|---|
Compound A | Thiazole + Urea | High (IC50 < 10 µM) | Moderate |
Compound B | Thiazole + Urea | Moderate (IC50 ~ 20 µM) | High |
Target Compound | Thiazole + Urea + Chlorophenyl | High (IC50 < 5 µM) | High |
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c21-12-2-1-3-13(8-12)23-19(27)25-20-24-15(11-30-20)10-18(26)22-14-4-5-16-17(9-14)29-7-6-28-16/h1-5,8-9,11H,6-7,10H2,(H,22,26)(H2,23,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJJQOLAOJGFMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.